2-Fluoro-4-(pyridin-4-yl)benzaldehyde
Overview
Description
2-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of the benzaldehyde ring
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules .
Mode of Action
As an intermediate, its role is typically to contribute structural elements to the final active compound in a synthetic pathway .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties are typically less relevant than those of the final active compound in a synthetic pathway .
Action Environment
As a chemical intermediate, these factors are typically less relevant than for the final active compound in a synthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde ring. One common method involves the reaction of 2-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or a palladium catalyst in the presence of a suitable ligand.
Major Products Formed
Oxidation: 2-Fluoro-4-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It serves as an intermediate in the production of various fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzaldehyde
- 2-Fluoro-4-(pyridin-3-yl)benzaldehyde
- 2-Fluoro-4-(pyridin-2-yl)benzaldehyde
Uniqueness
2-Fluoro-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyridin-4-yl group, which confer distinct chemical and biological properties. Compared to 4-Fluorobenzaldehyde, the presence of the pyridin-4-yl group enhances its potential for forming hydrogen bonds and other interactions in biological systems. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-fluoro-4-pyridin-4-ylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-7-10(1-2-11(12)8-15)9-3-5-14-6-4-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVWNDUXUVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893637-82-6 | |
Record name | 2-fluoro-4-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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